molecular formula C11H13NO3S B2675019 2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde CAS No. 1155535-71-9

2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde

Cat. No.: B2675019
CAS No.: 1155535-71-9
M. Wt: 239.29
InChI Key: MBBMBONWUFRDQA-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde is a chemical compound with the molecular formula C11H13NO4S It is characterized by the presence of a thiazinane ring with a dioxo group and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde derivatives with thiazinane precursors under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Dioxo-1,4-thiazinan-4-yl)benzaldehyde stands out due to its unique combination of a thiazinane ring and a benzaldehyde moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c13-9-10-3-1-2-4-11(10)12-5-7-16(14,15)8-6-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBMBONWUFRDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155535-71-9
Record name 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzaldehyde
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